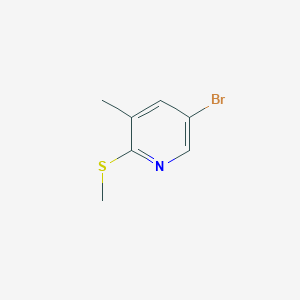

5-Bromo-3-methyl-2-(methylthio)pyridine

描述

属性

IUPAC Name |

5-bromo-3-methyl-2-methylsulfanylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNS/c1-5-3-6(8)4-9-7(5)10-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWBRQROKUPTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Route Overview

The most common approach involves the selective bromination of 3-methyl-2-(methylthio)pyridine . This precursor is subjected to electrophilic substitution with brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS). The process typically occurs under controlled conditions to favor substitution at the 5-position of the pyridine ring, yielding 5-bromo-3-methyl-2-(methylthio)pyridine .

Reaction Conditions and Optimization

| Parameter | Typical Values / Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine (Br₂) or N-bromosuccinimide (NBS) | NBS preferred for regioselectivity |

| Solvent | Acetic acid, dichloromethane, or chloroform | Solvent choice influences selectivity and yield |

| Temperature | Room temperature to slightly elevated (~25–40°C) | Elevated temperatures can increase rate but risk over-bromination |

| Reaction time | 1–4 hours | Monitored via TLC or HPLC |

| Catalyst | Radical initiators (e.g., AIBN) or Lewis acids (e.g., FeCl₃) | Used to facilitate radical bromination |

Reaction Mechanism

The bromination proceeds via an electrophilic aromatic substitution, where the bromine electrophile attacks the activated pyridine ring, favoring substitution at the 5-position due to electronic effects of the methyl and methylthio groups.

Nucleophilic Substitution for Functionalization

While the core synthesis involves bromination, further functionalization may include substitution reactions at the pyridine ring, especially for introducing other substituents or modifying existing groups. These reactions typically utilize nucleophiles like methylthiolate ions in inert atmospheres to prevent oxidation.

Industrial Production Considerations

Scaling up the synthesis involves meticulous control of reaction parameters to maximize yield and purity. Use of continuous flow reactors and automation enhances safety and efficiency, especially when handling hazardous reagents like bromine.

| Aspect | Details | References / Notes |

|---|---|---|

| Scale-up method | Batch or continuous flow synthesis | Ensures safety and reproducibility |

| Purification | Crystallization, chromatography, or distillation | Ensures high purity of final product |

| Safety measures | Proper handling of bromine and volatile solvents | Use of fume hoods, protective equipment |

Characterization Data

Post-synthesis, the compound is characterized via spectroscopic methods:

| Technique | Key Peaks / Features | Purpose |

|---|---|---|

| ¹H NMR | Aromatic protons (δ 6.5–8.5 ppm), methyl (δ 2.0–2.5 ppm), methylthio (δ 2.1–2.3 ppm) | Confirm substitution pattern |

| IR Spectroscopy | C-Br stretch (~500–600 cm⁻¹), aromatic C=C (~1600 cm⁻¹) | Structural confirmation |

| Mass Spectrometry | Molecular ion peak at m/z ≈ 231 (C₇H₇BrN₂S) | Molecular weight verification |

Summary of Key Data

| Parameter | Data |

|---|---|

| Molecular Formula | C₇H₈BrNS |

| Molecular Weight | Approximately 218.12 g/mol |

| Typical Yield | 70–85% depending on reaction conditions |

| Reaction Temperature | 25–40°C |

| Reaction Time | 1–4 hours |

化学反应分析

Types of Reactions:

Substitution Reactions: 5-Bromo-3-methyl-2-(methylthio)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents such as ethanol or toluene.

Major Products:

- Substituted pyridines

- Sulfoxides and sulfones

- Biaryl compounds

科学研究应用

Organic Synthesis

5-Bromo-3-methyl-2-(methylthio)pyridine serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical transformations, making it a valuable building block for more complex molecules .

Table 1: Synthetic Applications

| Application Type | Description |

|---|---|

| Pharmaceuticals | Used to synthesize compounds with potential therapeutic effects. |

| Agrochemicals | Serves as an intermediate in the development of pesticides and herbicides. |

| Dyes and Pigments | Employed in the production of specialty dyes due to its reactive properties. |

Medicinal Chemistry

Research indicates that derivatives of this compound exhibit notable biological activities, including antimicrobial properties and potential therapeutic effects against various diseases. The compound has been explored for its interactions with specific molecular targets such as enzymes and receptors .

Case Study: Antimicrobial Activity

A study demonstrated that certain derivatives of this compound showed effectiveness against specific bacterial strains, suggesting its potential use in developing new antimicrobial agents .

Agrochemical Applications

The compound is utilized in the protection of crops from pests. Its derivatives have been tested for efficacy against various agricultural pests, highlighting its role in sustainable agriculture practices .

Table 2: Agrochemical Efficacy

| Pesticide Type | Target Pest | Efficacy Level |

|---|---|---|

| Insecticides | Aphids | Moderate |

| Fungicides | Fungal pathogens | High |

作用机制

The mechanism of action of 5-Bromo-3-methyl-2-(methylthio)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

5-Bromo-2-(methylthio)pyridine (CAS: 50593-92-5)

- Key Difference : Lacks the 3-methyl group present in the target compound.

- Its simpler structure may also improve solubility in polar solvents compared to the methylated analog .

5-Bromo-2-methoxy-3-methylpyridine (CAS: 22591176)

- Key Difference : Replaces the methylthio (-SCH₃) group with a methoxy (-OCH₃) group.

- Impact : The methoxy group is more electron-withdrawing, altering the electronic profile of the pyridine ring. This increases polarity and hydrogen-bonding capacity, which could influence pharmacokinetic properties such as absorption and metabolism .

2-Bromo-5-methyl-3-(methylthio)pyridine (CAS: 1820649-46-4)

- Key Difference : Positional isomer with bromine at position 2 and methyl at position 5.

- Impact : Altered electronic distribution affects reactivity; bromine at position 2 may direct electrophilic substitution to different sites compared to position 5. Steric effects near the methylthio group could also vary .

Functional Group Replacements

5-Bromo-4-methyl-2-(methylsulfonyl)pyridine (CAS: 1279106-02-3)

- Key Difference : Methylsulfonyl (-SO₂CH₃) replaces methylthio (-SCH₃).

- Impact : The sulfonyl group is strongly electron-withdrawing, making the pyridine ring more electrophilic. This enhances susceptibility to nucleophilic aromatic substitution but reduces stability under acidic conditions .

5-Amino-3-bromo-2-methylpyridine

- Key Difference: Amino (-NH₂) group replaces methylthio (-SCH₃).

- Impact: The amino group introduces hydrogen-bonding capability and basicity, which can improve water solubility. However, it may also increase susceptibility to oxidation or degradation .

Halogen and Heteroatom Variations

2-Bromo-3-chloro-5-(methylthio)pyridine (CAS: 1335052-52-2)

- Key Difference : Additional chlorine substituent at position 3.

- Dual halogens may also complicate regioselectivity in further reactions .

3-Bromo-5-Methoxypyridine (CAS: 50720-12-2)

- Key Difference : Methoxy group at position 5 and bromine at position 3.

- Impact : The reversed substituent positions alter the electronic environment, directing electrophilic attacks to different ring positions. This compound’s applications may diverge in medicinal chemistry due to distinct pharmacophore interactions .

Comparative Data Table

生物活性

5-Bromo-3-methyl-2-(methylthio)pyridine is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic implications based on diverse research findings.

This compound has a molecular formula of and a molecular weight of approximately 218.11 g/mol. The compound features a bromine atom, a methyl group, and a methylthio group attached to a pyridine ring. Its unique structure contributes to its reactivity and biological properties.

Synthesis Methods:

Several methods have been developed for synthesizing this compound, including:

- Palladium-Catalyzed Reactions: Effective for producing various derivatives with moderate to good yields.

- Cross-Coupling Techniques: Utilized in the formation of complex organic molecules, particularly in medicinal chemistry applications.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Antimicrobial Properties

Studies have highlighted its potential effectiveness against certain bacterial strains. For instance, derivatives of this compound have shown promising results in inhibiting the growth of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Activity

Compounds structurally similar to this compound have demonstrated antioxidant properties. This activity is crucial as it may help mitigate oxidative stress-related diseases.

Enzyme Interaction

The compound interacts with various biological targets, including enzymes and receptors. Understanding these interactions is essential for assessing its therapeutic efficacy and safety. For example, preliminary studies suggest that it may modulate enzyme activity involved in metabolic pathways, which could lead to therapeutic benefits or toxicity.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound along with their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Bromo-3-methylpyridine | C6H6BrN | Lacks sulfur; simpler structure |

| 5-Chloro-3-methylpyridine | C6H6ClN | Chlorine instead of bromine |

| 2-Methyl-3-thiophenylpyridine | C10H9NS | Contains thiophene; different aromatic character |

| 5-Bromo-3-methyl-2-nitropyridine | C7H7BrN2O2 | Contains nitro group; differing reactivity |

The presence of both halogen (bromine) and sulfur (methylthio) functionalities in this compound enhances its chemical behavior and biological activity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have explored the compound's role in cancer therapy due to its interaction with polycomb repressive complex 2 (PRC2), which is implicated in various cancers. Inhibition of PRC2 methyltransferase activity by compounds like this compound has been shown to reverse methylation changes associated with tumor growth, indicating potential as an anticancer agent .

Example Study

A notable study investigated the effects of this compound on diffuse large B-cell lymphoma (DLBCL). The findings suggested that it could inhibit tumor proliferation by modulating gene expression through PRC2 inhibition, thus presenting a novel avenue for cancer treatment strategies .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-3-methyl-2-(methylthio)pyridine, and how can reaction conditions be optimized for yield?

- Methodology :

- Bromination : Start with a precursor like 3-methyl-2-(methylthio)pyridine. Bromination at the 5-position can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators or light) .

- Substituent Introduction : The methylthio group at the 2-position can be introduced via nucleophilic substitution or metal-catalyzed coupling (e.g., using NaSMe or Cu-mediated thiolation).

- Optimization : Vary temperature (60–100°C), solvent (DCM or DMF), and catalyst loading (e.g., AIBN for radical bromination). Monitor yield via HPLC or GC-MS.

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodology :

- NMR : H NMR should show aromatic protons (e.g., a singlet for H-4 at δ ~8.2 ppm) and methyl/methylthio groups (δ ~2.5 ppm for SCH, δ ~2.3 ppm for CH) .

- IR : Confirm C-Br stretch (~600 cm) and C-S vibration (~700 cm).

- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and compare retention time to standards .

Q. What are the key safety considerations for handling this compound?

- Methodology :

- Hazard Mitigation : Wear nitrile gloves, goggles, and a lab coat. Use fume hoods due to potential respiratory irritation (H315/H319) .

- Storage : Keep in amber glass under inert gas (N) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do electronic and steric effects influence regioselectivity in bromination and methylthio substitution?

- Methodology :

- Directing Groups : The methylthio group at C-2 is a strong ortho/para director, favoring bromination at C-5. Steric hindrance from the C-3 methyl group may suppress competing pathways .

- Computational Analysis : Use DFT calculations (Gaussian 16) to map electrostatic potential surfaces and predict reactivity .

Q. How can contradictory data on cross-coupling reactivity be resolved?

- Methodology :

- Systematic Screening : Test palladium catalysts (Pd(PPh), Pd(OAc)) with ligands (XPhos, SPhos) in Suzuki-Miyaura reactions. Vary base (KCO, CsF) and solvent (THF, dioxane) .

- Mechanistic Probes : Use C-labeled substrates to track coupling efficiency via NMR or LC-MS.

Q. How can computational chemistry predict reaction pathways for this compound?

- Methodology :

- DFT Studies : Optimize transition states for bromination using B3LYP/6-31G(d). Calculate activation energies to compare pathways (radical vs. electrophilic bromination) .

- MD Simulations : Model solvation effects in DMF or toluene to identify solvent-dependent stability.

Q. What methodologies analyze decomposition pathways under storage conditions?

- Methodology :

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via UPLC-QTOF (identify byproducts like 3-methyl-2-(methylthio)pyridine-5-ol) .

- Light Exposure Studies : Use UV chambers (254 nm) to assess photolytic stability; quantify degradation kinetics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。